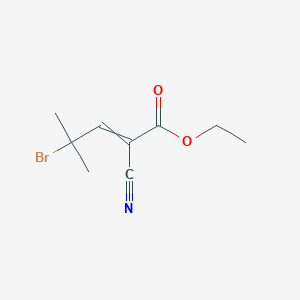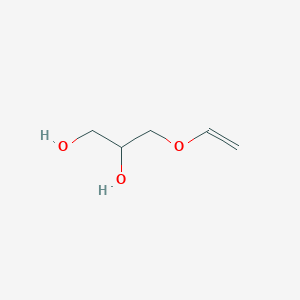
Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate is a chemical compound with the following structural formula:
CH3−C(CN)=C(Br)−COOCH2CH3
This compound belongs to the class of α,β-unsaturated esters. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes::
- Suzuki–Miyaura Coupling:
- Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate can be synthesized via Suzuki–Miyaura cross-coupling. This reaction involves the coupling of an aryl or vinyl boronate with an organic halide (in this case, the bromide) using a palladium catalyst. The boronate reagent plays a crucial role in this process .
- The general reaction scheme is as follows:
Br-C(CN)=C(OEt)+B(pin)Pd catalystC(CN)=C(OEt)+B(pin)Br
- Here, B(pin) represents a boronate reagent (e.g., pinacol boronic ester).
- The reaction conditions are mild, making it suitable for functional group-tolerant transformations.
- While specific industrial methods for producing this compound may not be widely documented, the Suzuki–Miyaura coupling can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Reactivity: Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate is an α,β-unsaturated ester, making it susceptible to various reactions.
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: As a versatile building block, it participates in the synthesis of more complex molecules.
Biology and Medicine: Its derivatives may have bioactive properties, warranting further investigation.
Industry: Used in fine chemicals and pharmaceuticals.
Mecanismo De Acción
- The exact mechanism of action for Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
- Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate shares similarities with other α,β-unsaturated esters, but its unique combination of functional groups sets it apart.
Remember that this compound’s properties and applications continue to be explored by researchers worldwide
Propiedades
Número CAS |
125001-31-2 |
|---|---|
Fórmula molecular |
C9H12BrNO2 |
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
ethyl 4-bromo-2-cyano-4-methylpent-2-enoate |
InChI |
InChI=1S/C9H12BrNO2/c1-4-13-8(12)7(6-11)5-9(2,3)10/h5H,4H2,1-3H3 |
Clave InChI |
VQLSIHKWBKBGMA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC(C)(C)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)
![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)

![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)



![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)



![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
